5'-Amino-2,3'-bithiophene-4'-carboxylic acid
Overview
Description
5’-Amino-2,3’-bithiophene-4’-carboxylic acid is an organic compound with the molecular formula C9H7NO2S2. It is a derivative of bithiophene, a heterocyclic compound consisting of two thiophene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-2,3’-bithiophene-4’-carboxylic acid typically involves the coupling of thiophene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of boronic acids with halogenated thiophenes . The reaction conditions usually involve the use of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran, under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for 5’-Amino-2,3’-bithiophene-4’-carboxylic acid are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5’-Amino-2,3’-bithiophene-4’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro-2,3’-bithiophene-4’-carboxylic acid.
Reduction: 5’-Amino-2,3’-bithiophene-4’-methanol.
Substitution: Halogenated derivatives of 5’-Amino-2,3’-bithiophene-4’-carboxylic acid.
Scientific Research Applications
5’-Amino-2,3’-bithiophene-4’-carboxylic acid has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.
Pharmaceuticals: Potential precursor for drug development due to its bioactive properties.
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5’-Amino-2,3’-bithiophene-4’-carboxylic acid in biological systems is not fully understood. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and electrostatic interactions. These interactions could modulate the activity of the target molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bithiophene-5-carboxylic acid
- 5-Amino-2,3’-bithiophene-4-carboxylic acid
Uniqueness
5’-Amino-2,3’-bithiophene-4’-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the bithiophene scaffold. This dual functionality allows for diverse chemical modifications and applications, distinguishing it from other bithiophene derivatives .
Properties
IUPAC Name |
2-amino-4-thiophen-2-ylthiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c10-8-7(9(11)12)5(4-14-8)6-2-1-3-13-6/h1-4H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDAGLIKCCZNKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=C2C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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